Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is an organic compound with the molecular formula C10H13ClN2O5. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its white to pale yellow crystalline powder appearance and its solubility in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves several steps:
Decarboxylation of p-hydroxybenzoic acid: This step involves the removal of a carboxyl group from p-hydroxybenzoic acid using sulfur dioxide.
Nitration of p-hydroxyphenol: The resulting p-hydroxyphenol is then nitrated to form 4-nitrophenol.
Reaction with chloroacetic anhydride: 4-nitrophenol reacts with chloroacetic anhydride to produce 3-nitrophenylacetic acid.
Esterification with methanol: Finally, 3-nitrophenylacetic acid is esterified with methanol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and other purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride: Similar structure but lacks the hydroxyl group.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its analogs .
Biological Activity
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride, also known by its CAS number 54996-28-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C10H13ClN2O5
- Molar Mass : 276.67 g/mol
- CAS Number : 54996-28-0
The compound is believed to exert its biological effects primarily through interactions with various molecular targets in the body. Its structure suggests potential activity as an amino acid analog, which may influence neurotransmitter systems and cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for certain strains were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Enterococcus faecium | 16 |
Candida auris | 8 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against multidrug-resistant pathogens .
Anticancer Activity
The anticancer potential of methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate has been evaluated in several studies. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including Caco-2 (human colorectal adenocarcinoma cells) and A549 (human lung carcinoma cells). The results are summarized in the following table:
Cell Line | Viability (%) | IC50 (µM) |
---|---|---|
Caco-2 | 39.8 | 15 |
A549 | 56.9 | 20 |
The reduction in cell viability indicates that the compound could be a candidate for further investigation as an anticancer agent .
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Chemistry & Biology assessed the efficacy of methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate against drug-resistant strains of bacteria. The results showed that the compound effectively inhibited bacterial growth and could be used as a scaffold for developing new antibiotics .
- Investigation of Anticancer Properties : Another study focused on the anticancer activity of this compound against various human cancer cell lines. The findings revealed that modifications to the chemical structure could enhance its cytotoxic effects, suggesting a structure-activity relationship that warrants further exploration .
Properties
Molecular Formula |
C10H13ClN2O5 |
---|---|
Molecular Weight |
276.67 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H |
InChI Key |
AMVNGOTVSFKWFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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